methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate
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Overview
Description
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate typically involves the bromination of a pyrrolo[1,2-a]imidazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole: Lacks the ester group, which may affect its reactivity and binding properties.
Methyl 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Properties
CAS No. |
2091856-13-0 |
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Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-8(10)12-4-6(9(13)14-2)3-7(12)11-5/h6H,3-4H2,1-2H3 |
InChI Key |
IARQMIFXBRWCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CC(CC2=N1)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
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